1,2,3,4,7,8-Hexabromodibenzofuran
Overview
Description
1,2,3,4,7,8-Hexabromodibenzofuran (HBDF) is a highly toxic and persistent environmental pollutant that belongs to the family of polybrominated dibenzofurans (PBDFs). It is a byproduct of various industrial processes, such as waste incineration, and is known to be harmful to human health and the environment.
Mechanism Of Action
The mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones in the body. 1,2,3,4,7,8-Hexabromodibenzofuran has been shown to bind to the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER), which are involved in regulating various physiological processes. The binding of 1,2,3,4,7,8-Hexabromodibenzofuran to these receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in adverse effects on the body.
Biochemical And Physiological Effects
1,2,3,4,7,8-Hexabromodibenzofuran has been shown to have a wide range of biochemical and physiological effects on humans and animals. It can cause developmental and reproductive abnormalities, immune dysfunction, neurotoxicity, and carcinogenicity. 1,2,3,4,7,8-Hexabromodibenzofuran has been linked to various health problems, such as thyroid dysfunction, liver damage, and cancer. The exact mechanisms by which 1,2,3,4,7,8-Hexabromodibenzofuran exerts its toxic effects are still under investigation.
Advantages And Limitations For Lab Experiments
1,2,3,4,7,8-Hexabromodibenzofuran is a useful compound for studying the toxicity and environmental fate of PBDFs. It has a high degree of persistence and bioaccumulation potential, which makes it a good indicator of environmental contamination. However, the use of 1,2,3,4,7,8-Hexabromodibenzofuran in lab experiments has some limitations. It is a highly toxic and hazardous substance, and its handling and disposal require special precautions. Moreover, the availability of 1,2,3,4,7,8-Hexabromodibenzofuran is limited, and its synthesis is complex and expensive.
Future Directions
There are several future directions for research on 1,2,3,4,7,8-Hexabromodibenzofuran. One area of focus is the development of more efficient and cost-effective synthesis methods for 1,2,3,4,7,8-Hexabromodibenzofuran and other PBDFs. Another area of research is the identification of the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran in the environment. This will help in understanding the fate and transport of 1,2,3,4,7,8-Hexabromodibenzofuran and its potential impact on human health and the environment. Additionally, more studies are needed to elucidate the mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran and its effects on the endocrine system. This will aid in the development of effective strategies for mitigating the adverse effects of 1,2,3,4,7,8-Hexabromodibenzofuran on human and animal health.
Synthesis Methods
1,2,3,4,7,8-Hexabromodibenzofuran is synthesized through the bromination of dibenzofuran, which is a polycyclic aromatic hydrocarbon. The reaction is typically carried out using bromine or hydrogen bromide as the brominating agent in the presence of a catalyst, such as iron or copper. The yield of 1,2,3,4,7,8-Hexabromodibenzofuran is influenced by various factors, such as the reaction temperature, time, and concentration of the reactants.
Scientific Research Applications
1,2,3,4,7,8-Hexabromodibenzofuran has been extensively studied in the field of environmental science due to its persistence and toxicity. It is used as a model compound for studying the fate and transport of PBDFs in the environment. Researchers have investigated the sources, distribution, and accumulation of 1,2,3,4,7,8-Hexabromodibenzofuran in various environmental matrices, such as soil, sediment, and biota. They have also studied the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran under different environmental conditions.
properties
IUPAC Name |
1,2,3,4,7,8-hexabromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHGKVWEQHQGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br6O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073861 | |
Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,8-Hexabromodibenzofuran | |
CAS RN |
129880-08-6 | |
Record name | Dibenzofuran, 1,2,3,4,7,8-hexabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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